molecular formula C14H10S B3176094 1-Ethynyl-4-phenylsulfanylbenzene CAS No. 97418-73-0

1-Ethynyl-4-phenylsulfanylbenzene

Cat. No.: B3176094
CAS No.: 97418-73-0
M. Wt: 210.3 g/mol
InChI Key: RWAKUVUXZZVWFZ-UHFFFAOYSA-N
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Description

1-Ethynyl-4-phenylsulfanylbenzene is an aromatic compound characterized by the presence of an ethynyl group and a phenylsulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-phenylsulfanylbenzene can be synthesized through several methods, including:

    Sonogashira Coupling Reaction: This method involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere with a base such as triethylamine.

    Electrophilic Aromatic Substitution:

Industrial Production Methods:

Chemical Reactions Analysis

1-Ethynyl-4-phenylsulfanylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the phenylsulfanyl group can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced phenylsulfanyl derivatives.

    Substitution: Substituted ethynyl derivatives.

Scientific Research Applications

1-Ethynyl-4-phenylsulfanylbenzene has a wide range of applications in scientific research, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Drug Discovery: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Ethynyl-4-phenylsulfanylbenzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the phenylsulfanyl group can engage in sulfur-based interactions. These interactions can influence the compound’s reactivity and binding affinity in different chemical and biological contexts.

Comparison with Similar Compounds

1-Ethynyl-4-phenylsulfanylbenzene can be compared with other similar compounds such as:

    1-Ethynyl-4-phenoxybenzene: This compound has a phenoxy group instead of a phenylsulfanyl group, leading to different reactivity and applications.

    1-Ethynyl-4-methylbenzene:

Uniqueness: The presence of both an ethynyl group and a phenylsulfanyl group in this compound provides a unique combination of electronic and steric effects, making it a versatile compound for various applications.

Properties

IUPAC Name

1-ethynyl-4-phenylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10S/c1-2-12-8-10-14(11-9-12)15-13-6-4-3-5-7-13/h1,3-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAKUVUXZZVWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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